molecular formula C10H15NO B1266591 2-Amino-4-sec-butylphenol CAS No. 3280-71-5

2-Amino-4-sec-butylphenol

Cat. No.: B1266591
CAS No.: 3280-71-5
M. Wt: 165.23 g/mol
InChI Key: XKJRYOAGNVYYIU-UHFFFAOYSA-N
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Description

2-Amino-4-sec-butylphenol is an organic compound with the molecular formula C10H15NO It is a derivative of phenol, characterized by the presence of an amino group at the second position and a sec-butyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-sec-butylphenol typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale application of the synthetic route mentioned above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-sec-butylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine and chlorinating agents are commonly employed.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-4-sec-butylphenol involves its interaction with molecular targets through its functional groups:

    Phenolic Group: The phenolic group can participate in hydrogen bonding and electron donation, influencing various biochemical pathways.

    Amino Group: The amino group can form hydrogen bonds and interact with nucleophilic sites, affecting enzyme activity and receptor binding.

Comparison with Similar Compounds

  • 2-Amino-4-tert-butylphenol
  • 2-Amino-4-methylphenol
  • 2-Amino-4-ethylphenol

Comparison:

  • 2-Amino-4-tert-butylphenol: Similar structure but with a tert-butyl group instead of a sec-butyl group, leading to different steric and electronic effects.
  • 2-Amino-4-methylphenol: Smaller alkyl group (methyl) results in different reactivity and solubility properties.
  • 2-Amino-4-ethylphenol: Ethyl group provides intermediate steric hindrance compared to sec-butyl and tert-butyl groups.

2-Amino-4-sec-butylphenol stands out due to its unique combination of steric and electronic properties, making it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

2-amino-4-butan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-7(2)8-4-5-10(12)9(11)6-8/h4-7,12H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJRYOAGNVYYIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301472
Record name 2-Amino-4-(1-methylpropyl)phenol
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Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3280-71-5
Record name 2-Amino-4-(1-methylpropyl)phenol
Source CAS Common Chemistry
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Record name 2-Amino-4-sec-butylphenol
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Record name NSC315544
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Record name 2-Amino-4-(1-methylpropyl)phenol
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Record name 2-amino-4-sec-butylphenol
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Record name 2-AMINO-4-SEC-BUTYLPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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